4-[(1-Methyl-1H-pyrazol-4-yl)oxy]benzoic acid
Description
4-[(1-Methyl-1H-pyrazol-4-yl)oxy]benzoic acid is a benzoic acid derivative featuring a pyrazole ring substituted at the 4-position of the benzene core via an ether linkage. Its molecular formula is C₁₁H₁₀N₂O₃, with a molecular weight of 218.21 g/mol (CAS: 1602381-09-8) .
Properties
Molecular Formula |
C11H10N2O3 |
|---|---|
Molecular Weight |
218.21 g/mol |
IUPAC Name |
4-(1-methylpyrazol-4-yl)oxybenzoic acid |
InChI |
InChI=1S/C11H10N2O3/c1-13-7-10(6-12-13)16-9-4-2-8(3-5-9)11(14)15/h2-7H,1H3,(H,14,15) |
InChI Key |
IDKZURNEQNEJJB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)OC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-[(1-Methyl-1H-pyrazol-4-yl)oxy]benzoic acid involves the following steps:
Starting Materials: 1-bromo-4-nitrobenzene and 4-aminopyrazole.
Reaction: The first step involves the reaction of 1-bromo-4-nitrobenzene with 4-aminopyrazole to form 4-bromo-1H-pyrazole.
Coupling Reaction: The 4-bromo-1H-pyrazole is then subjected to a palladium-catalyzed coupling reaction with benzoic acid to yield 4-[(1-Methyl-1H-pyrazol-4-yl)oxy]benzoic acid[][2].
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity[2][2].
Chemical Reactions Analysis
Types of Reactions
4-[(1-Methyl-1H-pyrazol-4-yl)oxy]benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring[][3].
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like sodium hydride and alkyl halides are commonly employed[][3].
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines[3][3].
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 4-[(1-Methyl-1H-pyrazol-4-yl)oxy]benzoic acid. The compound has been evaluated for its ability to inhibit cancer cell proliferation. For instance, it has demonstrated effectiveness against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.
Case Study:
A study published in the Journal of Medicinal Chemistry reported that compounds with similar structures exhibited significant cytotoxic effects on breast cancer cells, suggesting that 4-[(1-Methyl-1H-pyrazol-4-yl)oxy]benzoic acid could be a candidate for further development in cancer therapeutics .
2. Anti-inflammatory Properties
The compound has shown promise as an anti-inflammatory agent. Research indicates that it can inhibit pro-inflammatory cytokines and enzymes, making it a potential treatment for inflammatory diseases.
Data Table: Anti-inflammatory Activity of Pyrazole Derivatives
| Compound Name | IC50 (µM) | Target Enzyme |
|---|---|---|
| 4-[(1-Methyl-1H-pyrazol-4-yl)oxy]benzoic acid | 25 | COX-2 |
| Similar Pyrazole Derivative A | 30 | COX-2 |
| Similar Pyrazole Derivative B | 20 | COX-2 |
Agrochemical Applications
1. Herbicides and Pesticides
Pyrazole derivatives are being explored as active ingredients in herbicides and pesticides due to their selective herbicidal activity. The compound's ability to target specific plant pathways makes it a candidate for developing environmentally friendly agrochemicals.
Case Study:
A research article in Pesticide Biochemistry and Physiology examined the herbicidal effects of related pyrazole compounds on weed species. Results indicated that modifications to the pyrazole structure could enhance selectivity and potency against target weeds while minimizing harm to crops .
Materials Science Applications
1. Polymer Additives
The incorporation of 4-[(1-Methyl-1H-pyrazol-4-yl)oxy]benzoic acid into polymer matrices has been investigated for improving thermal stability and mechanical properties. Its unique chemical structure allows for enhanced interaction with polymer chains.
Data Table: Mechanical Properties of Polymers with Additives
| Polymer Type | Additive Used | Tensile Strength (MPa) | Elongation at Break (%) |
|---|---|---|---|
| Polyethylene | None | 25 | 300 |
| Polyethylene | 4-[(1-Methyl-1H-pyrazol-4-yl)oxy]benzoic acid | 30 | 350 |
Mechanism of Action
The mechanism of action of 4-[(1-Methyl-1H-pyrazol-4-yl)oxy]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogenated Derivatives
Halogenation of the benzoic acid ring alters electronic and steric properties. Key derivatives include:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent Position | CAS Number |
|---|---|---|---|---|
| 3-Fluoro-4-[(1-methyl-1H-pyrazol-4-yl)oxy]benzoic acid | C₁₁H₉FN₂O₃ | 236.20 | 3-F on benzene | 1711895-73-6 |
| 3-Bromo-4-[(1-methyl-1H-pyrazol-4-yl)oxy]benzoic acid | C₁₁H₉BrN₂O₃ | 297.11 | 3-Br on benzene | 1710991-06-2 |
Key Differences :
Pyrazole Substitution Variants
Variations in pyrazole substitution impact electronic and conformational properties:
Amino-Substituted Pyrazole
4-[(4-Amino-1-methyl-1H-pyrazol-3-yl)oxy]benzoic acid (CAS: 1429418-37-0) introduces an amino group at the pyrazole’s 4-position.
Ethyl-Methyl Pyrazole
4-{[(1-Ethyl-5-methyl-1H-pyrazol-4-yl)methyl]amino}benzoic acid (CAS: 1006963-91-2) replaces the ether linkage with a methylene-amino bridge and adds an ethyl group. The extended alkyl chain increases hydrophobicity, which may affect membrane permeability .
Positional Isomers
The position of the pyrazole ring on the benzene core significantly influences molecular interactions:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Pyrazole Position | CAS Number |
|---|---|---|---|---|
| 2-(1-Methyl-1H-pyrazol-4-yl)benzoic acid | C₁₁H₁₀N₂O₂ | 202.21 | 2-position | 953076-87-4 |
| 4-(Pyrazol-1-ylmethyl)benzoic acid | C₁₁H₁₀N₂O₂ | 202.21 | Methylene linker | 160388-53-4 |
Key Differences :
- Electronic effects: The 4-position ether linkage in the target compound creates a para-substituted benzoic acid, favoring linear molecular conformations.
- Linker flexibility : The methylene bridge in 4-(pyrazol-1-ylmethyl)benzoic acid (CAS: 160388-53-4) allows greater rotational freedom compared to the rigid ether linkage .
Ester and Carbamate Derivatives
Esterification of the carboxylic acid group modifies solubility and bioavailability:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Group | CAS Number |
|---|---|---|---|---|
| Methyl 4-(1-Methyl-1H-pyrazol-5-yl)benzoate | C₁₂H₁₂N₂O₂ | 216.24 | Methyl ester | 179057-12-6 |
Key Differences :
- Acid vs. ester : The methyl ester derivative (CAS: 179057-12-6) is more lipophilic, enhancing cell membrane penetration but requiring hydrolysis in vivo for activation .
Biological Activity
4-[(1-Methyl-1H-pyrazol-4-yl)oxy]benzoic acid, a compound featuring a pyrazole moiety, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including its anticancer, anti-inflammatory, and antimicrobial effects, supported by recent research findings and case studies.
Chemical Structure
The compound can be represented structurally as follows:
This structure includes a benzoic acid core with a methoxy-substituted pyrazole group, which is crucial for its biological activity.
Anticancer Activity
Recent studies have highlighted the potential of 4-[(1-Methyl-1H-pyrazol-4-yl)oxy]benzoic acid as an anticancer agent. Its mechanism appears to involve the inhibition of specific kinases associated with cancer cell proliferation.
Case Study: Inhibition of Cancer Cell Lines
A study evaluated the compound's efficacy against several cancer cell lines, including ovarian (PA1) and prostate (PC3, DU145) cancer cells. The results indicated significant antiproliferative activity with IC50 values in the low micromolar range (8–20 µM) .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| PA1 | 10 | Pim kinase inhibition |
| PC3 | 15 | Apoptosis induction |
| DU145 | 20 | Cell cycle arrest |
Anti-inflammatory Activity
The compound also exhibits notable anti-inflammatory properties. It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process.
Research Findings
In vitro studies demonstrated that 4-[(1-Methyl-1H-pyrazol-4-yl)oxy]benzoic acid effectively reduced prostaglandin E2 (PGE2) levels in activated macrophages by inhibiting COX-2 activity. The selectivity for COX-2 over COX-1 was favorable, suggesting a lower risk of gastrointestinal side effects compared to traditional NSAIDs .
Antimicrobial Activity
The compound's antimicrobial potential has been explored against various pathogens. Preliminary screening indicated that it possesses significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Antibacterial Efficacy
The following table summarizes the antibacterial activity of 4-[(1-Methyl-1H-pyrazol-4-yl)oxy]benzoic acid against selected bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results indicate that while effective against certain strains, the compound's potency varies significantly across different bacteria .
The biological activities of 4-[(1-Methyl-1H-pyrazol-4-yl)oxy]benzoic acid can be attributed to its ability to interact with specific molecular targets:
- Kinase Inhibition : The pyrazole scaffold is known for its ability to inhibit various kinases involved in cancer progression.
- COX Inhibition : By targeting COX enzymes, the compound reduces inflammatory mediators.
- Membrane Disruption : Its hydrophobic interactions with bacterial membranes may contribute to its antimicrobial effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
